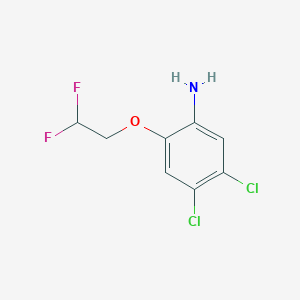

4,5-Dichloro-2-(2,2-difluoroethoxy)aniline

Description

4,5-Dichloro-2-(2,2-difluoroethoxy)aniline is a halogenated aniline derivative featuring chlorine substituents at the 4- and 5-positions of the aromatic ring and a 2,2-difluoroethoxy group at the 2-position. The combination of electron-withdrawing chloro and difluoroethoxy groups likely influences its reactivity, solubility, and biological activity compared to simpler aniline derivatives.

Properties

Molecular Formula |

C8H7Cl2F2NO |

|---|---|

Molecular Weight |

242.05 g/mol |

IUPAC Name |

4,5-dichloro-2-(2,2-difluoroethoxy)aniline |

InChI |

InChI=1S/C8H7Cl2F2NO/c9-4-1-6(13)7(2-5(4)10)14-3-8(11)12/h1-2,8H,3,13H2 |

InChI Key |

LIXRZNFTTWJDCG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)OCC(F)F)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4,5-Dichloro-2-(2,2-difluoroethoxy)aniline involves several steps. One efficient and practical route includes the use of catalytic hydrogenation and Bamberger rearrangement, followed by a greener addition reaction in a continuous flow reactor. This method yields the compound with a purity of 99.7% and an overall yield of 74.0% . Industrial production methods often focus on optimizing reaction steps to enhance yield and reduce environmental impact.

Chemical Reactions Analysis

4,5-Dichloro-2-(2,2-difluoroethoxy)aniline undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogenating agents like chlorine or bromine.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4,5-Dichloro-2-(2,2-difluoroethoxy)aniline has a wide range of scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is used in the study of biological processes and interactions.

Industry: It is used in the production of dyes, herbicides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-(2,2-difluoroethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function. This interaction can result in various biological and chemical effects, depending on the specific context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

- 3-Chloro-4-(2,2-difluoroethoxy)aniline (C₈H₇ClF₂NO, CAS: 1006449-75-7): Chlorine at the 3-position and difluoroethoxy at the 4-position create distinct electronic effects. The difluoroethoxy group enhances lipophilicity, while chlorine contributes to electron withdrawal. This compound is categorized as a synthetic intermediate (C2) .

- 4,5-Dichloro-2-nitroaniline (C₆H₄Cl₂N₂O₂, CAS: 6641-64-1): Nitro (NO₂) at the 2-position and chlorines at 4,5-positions. The nitro group is strongly electron-withdrawing, making this compound highly reactive in electrophilic substitution. It is commercially available as a consumable chemical . Comparison: Replacing the nitro group in this compound with a difluoroethoxy group (as in the target) would reduce electron withdrawal, increasing electron density on the aromatic ring and altering its suitability for reactions like diazotization.

Functional Group Variations

- 2-Ethynyl-4,5-difluoroaniline (C₈H₅F₂N, CAS: 143101-25-1): Ethynyl (C≡CH) at the 2-position and fluorines at 4,5-positions. The ethynyl group enables click chemistry applications, while fluorines enhance metabolic stability. Marketed by Zylexa Pharma Ltd. .

- 5-Chloro-2-(2,5-dimethylphenoxy)aniline (C₁₃H₁₃ClNO, CAS: 893751-04-7): A bulky phenoxy substituent at the 2-position with methyl groups. The phenoxy group increases steric hindrance and lipophilicity, impacting binding affinity in biological systems .

Data Table: Key Structural Analogs

Research Findings and Implications

- Agrochemical Potential: Benzimidazole derivatives with chloro and trifluoromethyl groups (e.g., 4,5-Dichloro-2-(trifluoromethyl)-benzimidazole, CAS: 3615-21-2) are herbicidal, suggesting the target compound’s dichloro substituents may confer similar activity .

- Pharmaceutical Synthesis : Patented aniline derivatives (e.g., 2-Iodo-5-(2-methoxyethoxy)-4-(trifluoromethyl)aniline) are intermediates in drug synthesis. The target’s difluoroethoxy group could improve pharmacokinetics compared to methoxy analogs .

Biological Activity

4,5-Dichloro-2-(2,2-difluoroethoxy)aniline is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, particularly in medicinal chemistry and biochemistry.

Chemical Structure and Properties

The molecular formula of 4,5-Dichloro-2-(2,2-difluoroethoxy)aniline is . Its structure features:

- Chlorine atoms at the 4 and 5 positions on the aromatic ring.

- A difluoroethoxy group that can influence its reactivity and biological interactions.

The biological activity of 4,5-Dichloro-2-(2,2-difluoroethoxy)aniline is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of halogen substituents can enhance binding affinity and selectivity towards these targets. Potential mechanisms include:

- Enzyme inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor modulation : It can alter receptor functions leading to downstream signaling effects.

Anticancer Activity

The compound's potential anticancer properties are notable, particularly through its interaction with cancer-related signaling pathways. In vitro studies have shown that similar compounds can induce apoptosis in cancer cells by modulating key proteins involved in cell cycle regulation.

Case Study 1: Anticancer Activity

A study investigating the effects of structurally related compounds on cancer cell lines demonstrated that halogenated anilines can inhibit cell proliferation. The IC50 values for related compounds suggest a promising avenue for further exploration of 4,5-Dichloro-2-(2,2-difluoroethoxy)aniline in cancer therapy.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 15.0 |

| Compound B | MCF-7 | 12.5 |

| 4,5-Dichloro-2-(2,2-difluoroethoxy)aniline | TBD | TBD |

Case Study 2: Enzyme Interaction

Research on enzyme interactions has shown that similar compounds can act as inhibitors for specific targets such as Aurora kinases. The selectivity for these enzymes is crucial for developing targeted therapies.

| Enzyme Target | Compound | Inhibition Type |

|---|---|---|

| Aurora-A | Compound C | Competitive |

| Aurora-B | Compound D | Non-competitive |

| Aurora Kinases | 4,5-Dichloro-2-(2,2-difluoroethoxy)aniline | TBD |

Applications in Drug Development

Due to its structural characteristics and biological activities, 4,5-Dichloro-2-(2,2-difluoroethoxy)aniline has potential applications in drug development:

- Lead compound : It may serve as a lead compound for synthesizing new drugs targeting cancer or infectious diseases.

- Biochemical probes : The compound could be utilized in biochemical assays to study enzyme functions or cellular signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.